molecular formula C6H4AsCl2NO2 B13801320 ARSINE, DICHLORO(m-NITROPHENYL)- CAS No. 6306-96-3

ARSINE, DICHLORO(m-NITROPHENYL)-

Cat. No.: B13801320
CAS No.: 6306-96-3
M. Wt: 267.93 g/mol
InChI Key: OVXJYMMNEZNCEF-UHFFFAOYSA-N
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Description

ARSINE, DICHLORO(m-NITROPHENYL)- is an organoarsenic compound with the chemical formula C6H4Cl2NO2As This compound is known for its unique structure, which includes an arsenic atom bonded to a dichlorophenyl group and a nitro group

Preparation Methods

The synthesis of ARSINE, DICHLORO(m-NITROPHENYL)- typically involves the reaction of arsenic trichloride with m-nitrophenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

ARSINE, DICHLORO(m-NITROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form arsenic pentoxide and other arsenic-containing byproducts.

    Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl or aryl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ARSINE, DICHLORO(m-NITROPHENYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ARSINE, DICHLORO(m-NITROPHENYL)- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cell death. It also interferes with the production of ATP, the energy currency of the cell, further contributing to its toxic effects .

Comparison with Similar Compounds

Similar compounds to ARSINE, DICHLORO(m-NITROPHENYL)- include:

ARSINE, DICHLORO(m-NITROPHENYL)- is unique due to its specific combination of dichlorophenyl and nitro groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.

Properties

CAS No.

6306-96-3

Molecular Formula

C6H4AsCl2NO2

Molecular Weight

267.93 g/mol

IUPAC Name

dichloro-(3-nitrophenyl)arsane

InChI

InChI=1S/C6H4AsCl2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H

InChI Key

OVXJYMMNEZNCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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